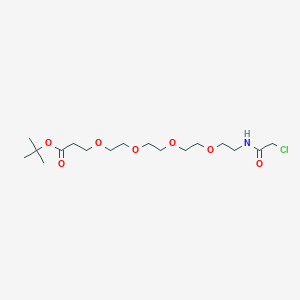

Chloroacetamido-PEG4-C2-Boc

Description

Significance of Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Biology and Materials Science

Heterobifunctional PEG linkers are molecules that possess two different reactive functional groups at either end of a flexible and water-soluble PEG chain. purepeg.com This dual-functionality is the cornerstone of their utility, allowing for the sequential and controlled conjugation of two different molecular entities. In chemical biology, these linkers are indispensable for creating sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). purepeg.commedchemexpress.combiochempeg.commedchemexpress.com The PEG element of the linker is crucial, as it can enhance the solubility and stability of the resulting conjugate, and reduce its immunogenicity. wikipedia.orgtaylorandfrancis.com

In the realm of materials science, heterobifunctional PEG linkers are employed to modify surfaces and construct novel materials with tailored properties. nih.gov They can be used to attach bioactive molecules to surfaces for applications in biosensors, or to create hydrogels and other biocompatible materials. nih.govmdpi.com The ability to precisely control the assembly of different components is a key advantage offered by these linkers.

Overview of Chloroacetamido and t-Butyl Ester Functionalities in Synthetic Design

The specific functionalities of Chloroacetamido-PEG4-t-Butyl Ester dictate its role in synthetic chemistry. The chloroacetamido group serves as a stable yet reactive handle for conjugation. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions, typically with thiol groups on proteins or other molecules, to form a stable thioether bond. nih.govcreative-biolabs.combroadpharm.com

On the other end of the linker, the t-butyl ester acts as a protecting group for a carboxylic acid. nih.govcreative-biolabs.combroadpharm.com This is a widely used strategy in organic synthesis to prevent the carboxylic acid from reacting prematurely. nih.gov The t-butyl group can be selectively removed under acidic conditions to reveal the free carboxylic acid, which can then be used for further conjugation or modification. nih.govcreative-biolabs.combroadpharm.com This orthogonal reactivity is a key feature of the linker's design, enabling a stepwise approach to building complex molecules.

Historical Context and Evolution of PEG-Based Linkers in Academic Disciplines

The journey of PEG-based linkers began in the 1970s with the pioneering work of Professor Frank Davis and his colleagues. nih.govbiochempeg.comnih.govkinampark.comtechnologynetworks.com Their initial research focused on attaching PEG to proteins, a process now known as PEGylation, to reduce their immunogenicity and extend their circulation time in the body. nih.govwikipedia.orgtaylorandfrancis.comnih.gov This groundbreaking work laid the foundation for the development of the first FDA-approved PEGylated drug, Adagen, in 1990. biochempeg.comnih.govtechnologynetworks.comdrug-dev.com

From these early beginnings, the field has seen a remarkable evolution. The initial use of polydisperse PEG mixtures has given way to the development of well-defined, monodisperse PEG linkers of varying lengths. biochempeg.comtechnologynetworks.com The synthetic toolbox has also expanded, leading to a wide array of homobifunctional and, more significantly, heterobifunctional PEG linkers with diverse reactive groups. purepeg.comnih.gov This progression has been driven by the increasing demand for more precise and sophisticated tools in drug delivery, diagnostics, and materials science, enabling the creation of highly specific and effective molecular constructs. purepeg.comnih.gov

Chemical Compound Information

Below is a table listing the chemical compounds mentioned in this article.

| Compound Name |

| Chloroacetamido-PEG4-t-Butyl Ester |

| Adagen |

| Polyethylene glycol |

| Carboxylic acid |

| Thioether |

| Chloroacetamide |

| t-Butyl ester |

| 2,3-dibromopropionyl-N-hydroxysuccinimide ester |

| chlorambucil-N-hydroxysuccinimide ester |

| phenylethylamine |

| lysozyme |

| glycerol |

| succinic anhydride |

| epoxidised soybean oil |

| glutaraldehyde |

| formaldehyde |

| ethyleneglycol diglycidyl ether |

| N,N'-methylenebisacrylamide |

| isocyanate |

Detailed Research Findings

The unique architecture of Chloroacetamido-PEG4-t-Butyl Ester makes it a valuable reagent in modern chemical synthesis. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H32ClNO7 | nih.gov |

| Molecular Weight | 397.9 g/mol | nih.gov |

| CAS Number | 1365655-90-8 | nih.gov |

| Appearance | Not specified in sources | |

| Solubility | The hydrophilic PEG chain increases water solubility. | nih.govcreative-biolabs.combroadpharm.com |

| Storage | Typically stored at -20°C. | broadpharm.com |

The strategic placement of the chloroacetamido and t-butyl ester functionalities allows for a two-step conjugation strategy. First, the chloroacetamide group can react with a nucleophile, such as a cysteine residue on a protein. Following this initial conjugation, the t-butyl ester can be deprotected to reveal a carboxylic acid, which is then available for a second coupling reaction, for instance, with an amine-containing molecule to form an amide bond. This controlled, sequential approach is fundamental to its utility in constructing complex molecules like PROTACs, where one end of the linker binds to a target protein and the other to an E3 ligase.

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCADUZGDEHVWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Chemical Biology and Materials Science Research

Bioconjugation Methodologies Utilizing Chloroacetamido-PEG4-t-Butyl Ester as a Crosslinker

As a heterobifunctional crosslinker, Chloroacetamido-PEG4-t-Butyl Ester enables the covalent linking of different molecular entities. The chloroacetamide group provides a means for selectively targeting specific amino acids, while the protected carboxyl end offers a gateway for introducing other molecules, such as reporter tags, drugs, or surface anchors, after a deprotection step.

Site-selective modification of proteins is crucial for understanding their function and for creating precisely defined therapeutic and diagnostic agents. The chloroacetamide group on the linker is an effective electrophile for targeting specific nucleophilic amino acid residues.

Research has established that chloroacetamide moieties react efficiently and selectively with the thiol side chain of cysteine under mild physiological conditions. nih.govacs.org Cysteine is a relatively low-abundance amino acid, making it an ideal target for achieving site-selectivity in protein modification. researchgate.net The reaction proceeds via an S-alkylation mechanism, forming a stable thioether bond. While less reactive, conjugation to other nucleophilic residues like histidine is also possible, though it often requires longer reaction times or specific buffer conditions. nih.govacs.org This targeted reactivity allows researchers to attach the linker to a predetermined site on a protein, minimizing the random labeling that can occur with less specific reagents and preserving the protein's native structure and function.

The ability to link Chloroacetamido-PEG4-t-Butyl Ester to peptides and proteins is fundamental to its utility. This conjugation is the first step in building more complex molecular tools. For example, a protein can be functionalized with the linker by reacting it with an accessible cysteine residue. Following this initial conjugation and a purification step, the t-butyl ester can be removed using an acid like trifluoroacetic acid (TFA). This exposes a terminal carboxylic acid on the protein-linker conjugate, which can then be coupled to another molecule of interest, such as a small-molecule drug, a peptide, or a reporter probe. creative-biolabs.com

Studies involving chloroacetamide-functionalized biomolecules have demonstrated their effectiveness in cross-linking with proteins. For instance, chloroacetamide-modified DNA has been shown to efficiently cross-link with the p53 protein by alkylating its cysteine residues. nih.govmuni.cz This highlights the ability of the chloroacetamide group to mediate stable conjugation to proteins for functional analysis.

The principles of chloroacetamide chemistry extend to the modification of nucleic acids for advanced research. While Chloroacetamido-PEG4-t-Butyl Ester itself is not directly incorporated into nucleic acid strands, the reactive chloroacetamide group is central to creating functionalized DNA and RNA probes.

In seminal research, nucleotides modified with a chloroacetamide group (linked via a different tether) have been synthesized and successfully used as substrates for DNA and RNA polymerases. acs.orgmuni.cznih.gov This allows for the enzymatic creation of DNA and RNA probes containing one or more reactive chloroacetamide handles. These modified nucleic acid probes are powerful tools for studying interactions with nucleic acid-binding proteins. acs.org They can form covalent cross-links with proteins that bind to them, a process driven by the proximity of the reactive group to nucleophilic amino acids (like cysteine or histidine) in the protein's binding pocket. nih.gov This strategy has been used to study RNA-protein interactions with human argonaute 2 protein (hAgo2) and human antigen R (HuR), enabling the capture and identification of binding partners. nih.gov

Development of Molecular Probes and Affinity Reagents for Mechanistic Studies

A primary application of Chloroacetamido-PEG4-t-Butyl Ester is in the construction of bespoke molecular probes. These probes are designed to investigate biological processes, identify protein targets, and visualize molecular events within cells.

By leveraging its bifunctional nature, the linker can be used to attach fluorescent dyes or other reporter tags to biomolecules. A typical strategy involves first reacting the amine group of an amino-functionalized fluorescent dye with the carboxyl end of the linker (after deprotection of the t-butyl ester). The resulting chloroacetamide-PEG4-dye conjugate can then be used to selectively label a cysteine-containing protein of interest.

This approach creates a specifically labeled protein that can be tracked in biochemical assays or visualized in cellular imaging experiments. The hydrophilic PEG4 spacer helps to maintain the solubility of the dye-protein conjugate and minimizes non-specific interactions. This methodology is invaluable for studying protein localization, trafficking, and interactions within complex biological environments. Research on related linkers demonstrates the feasibility of attaching various tags to RNA, which can then be used for labeling with fluorophores or biotin. nih.gov

Identifying the cellular targets of small molecules or drugs is a critical step in understanding their mechanism of action. Chloroacetamido-PEG4-t-Butyl Ester can be used to synthesize affinity pulldown probes for this purpose. In this application, a bioactive small molecule is first attached to the linker, typically at the carboxyl end after deprotection. The resulting chloroacetamide-PEG4-small molecule conjugate is then introduced to a cell lysate.

The chloroacetamide end of the probe will covalently bind to proteins that have a reactive cysteine residue in or near the small molecule's binding site. After an incubation period, the entire protein-probe complex can be "pulled down" from the lysate using an affinity tag that is either part of the probe or added later. The captured proteins are then identified using techniques like mass spectrometry. This powerful strategy, known as activity-based protein profiling (ABPP), allows for the direct identification of protein targets in their native environment. The use of related PEGylated linkers in creating probes for affinity pulldown of histone demethylases showcases the utility of this approach. sigmaaldrich.com

Application in Proteolysis-Targeting Chimeras (PROTACs) Research and Design

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific target proteins. medchemexpress.comnih.gov These molecules are composed of three key parts: a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govexplorationpub.com The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein. explorationpub.com Chloroacetamido-PEG4-t-Butyl Ester serves as a versatile building block in the synthesis of these complex molecules. medchemexpress.combroadpharm.com

Linker Design Considerations in PROTACs for Protein Degradation Studies

Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene (B3416737) glycol (PEG)-based linker that addresses several of these design considerations. broadpharm.cominvivochem.com

Chemical Functionality: This compound is heterobifunctional. The chloroacetamide group contains a reactive chlorine atom, which is a good leaving group, enabling covalent conjugation to a binding ligand through substitution reactions. broadpharm.com The other end features a t-butyl ester, which serves as an acid-labile protecting group. broadpharm.com Upon removal of the t-butyl group, a carboxylic acid is revealed, which can be used for subsequent coupling reactions, offering a modular and flexible approach to PROTAC synthesis. broadpharm.com

Solubility and Physicochemical Properties: The inclusion of a four-unit PEG chain significantly enhances the water solubility of the PROTAC molecule. broadpharm.combroadpharm.com This is a crucial attribute, as many PROTACs are large molecules that often suffer from poor solubility, which can hinder their biological activity and complicate in vitro studies.

Flexibility and Length: The PEG chain provides a flexible scaffold, allowing the two ends of the PROTAC to orient themselves effectively to bind simultaneously to the target protein and the E3 ligase. The defined length of the PEG4 unit allows for systematic studies where researchers can create a library of PROTACs with varying linker lengths to find the optimal distance for efficient protein degradation. explorationpub.com

The strategic use of building blocks like Chloroacetamido-PEG4-t-Butyl Ester allows researchers to systematically explore the structure-activity relationship of the linker, optimizing it for improved potency and degradation efficiency in protein degradation studies. explorationpub.com

Functionalization of Nanomaterials for Advanced Research Tools

The functionalization of nanomaterials is a cornerstone of modern materials science and chemical biology, enabling the transformation of basic nanoparticles into sophisticated tools for research. By modifying the surface of these materials, scientists can control their physical properties and biological interactions. Chloroacetamido-PEG4-t-Butyl Ester is a valuable reagent in this field due to its bifunctional nature, which allows it to act as a bridge between a nanomaterial surface and other functional moieties. broadpharm.combiosynth.com

Surface Modification of Nanoparticles and Liposomes for Biomedical Research

Surface modification is essential for tailoring nanoparticles and liposomes for specific biomedical applications. Unmodified nanomaterials can be prone to aggregation, non-specific binding, and rapid clearance by the immune system. Chloroacetamido-PEG4-t-Butyl Ester provides a means to chemically alter the surface of these materials to overcome such challenges. broadpharm.com

The process, often referred to as PEGylation, involves attaching PEG chains to the surface of a material. biosynth.com In the case of Chloroacetamido-PEG4-t-Butyl Ester, the chloroacetamide end can be reacted with nucleophilic groups (such as amines or thiols) present on the surface of a nanoparticle or a lipid component of a liposome. This creates a stable, covalent linkage. The terminal t-butyl ester can then be deprotected under acidic conditions to expose a carboxylic acid. broadpharm.combroadpharm.com This newly available functional group can be used to attach a wide array of molecules, including:

Targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues.

Fluorescent dyes for imaging and tracking purposes.

Therapeutic agents for drug delivery applications.

This two-step functionalization strategy allows for precise control over the surface chemistry of the nanomaterial, turning it into a highly specific and multi-functional research tool. For instance, modifying liposomes with specific polymers and ligands has been shown to enhance their interaction with target cells, such as A549 lung epithelial cells, leading to improved delivery of encapsulated drugs. nih.gov

Enhancing Aqueous Dispersibility and Biocompatibility for in vitro Systems and Material Characterization

A major challenge in working with many types of nanomaterials is their tendency to aggregate in aqueous solutions, such as cell culture media used in in vitro experiments. This aggregation can alter the material's properties and lead to unreliable experimental results.

The hydrophilic PEG chain of Chloroacetamido-PEG4-t-Butyl Ester is highly effective at improving the aqueous dispersibility of nanomaterials. broadpharm.combroadpharm.com When attached to a nanoparticle's surface, the PEG chains form a hydration layer, a kind of protective shield of water molecules. This layer prevents the nanoparticles from sticking to each other, thereby maintaining a stable, monodisperse suspension. This enhanced dispersibility is critical for:

In Vitro Assays: Ensuring that cells in culture are exposed to a consistent and well-defined concentration of individual nanoparticles rather than unpredictable aggregates.

Material Characterization: Allowing for accurate measurement of properties like size and surface charge using techniques that require stable dispersions.

Furthermore, this PEG layer improves the biocompatibility of the material. By masking the core material of the nanoparticle, the PEG chains can reduce non-specific interactions with proteins and cells, which is a key step in creating nanomaterials suitable for use in sensitive biological systems.

Compound Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C17H32ClNO7 | broadpharm.comnih.gov |

| Molecular Weight | 397.9 g/mol | broadpharm.comnih.gov |

| CAS Number | 1365655-90-8 | broadpharm.comnih.gov |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | nih.gov |

Design Principles and Structural Effects of Peg Linkers in Research Systems

Impact of Polyethylene (B3416737) Glycol Chain Length on Bioconjugation Efficiency and Probe Performance

The length of the polyethylene glycol (PEG) chain is a critical determinant of the physicochemical properties and biological activity of a bioconjugate. In the case of Chloroacetamido-PEG4-t-Butyl Ester, the "PEG4" designation indicates a chain of four repeating ethylene (B1197577) glycol units. This specific length has been shown to be advantageous in various applications.

Shorter PEG linkers, such as PEG4, can enhance the covalent binding of molecules. For instance, in the context of antibody-drug conjugates (ADCs), studies have demonstrated that using bifunctional derivatives with short PEG linkers leads to higher covalent binding, ranging from 70-86%. nih.gov This increased efficiency in conjugation is crucial for the stability of the resulting probe and can lead to less non-covalent dissociation in vivo. nih.gov

The length of the PEG chain also influences the physical properties of the resulting material. Research on the mechanical properties of different molecular weights of PEG has shown a non-linear effect on tensile strength and Young's modulus. nih.gov However, the ductility of the polymer increases proportionally with the increase in chain length. nih.gov Furthermore, studies on cross-linked networks have revealed that thermal stability improves with longer PEG chains. nih.gov The swelling ability of hydrogels in organic solvents is also enhanced with increased PEG chain length. nih.gov

In the context of optical imaging probes, the PEG chain length can affect quenching efficiency. For example, a panitumumab-ICG conjugate with a PEG4 linker (Pan-PEG4-ICG) exhibited greater quenching than a similar conjugate with a longer PEG8 linker. nih.gov This highlights the nuanced role of PEG length in modulating the performance of fluorescent probes.

Influence of PEG Conformation and Flexibility on Molecular Interactions and Steric Hindrance

The conformation and flexibility of the PEG linker are crucial for mediating molecular interactions and mitigating steric hindrance. The inherent flexibility of the PEG chain in Chloroacetamido-PEG4-t-Butyl Ester allows it to adopt various conformations in solution. nih.gov This flexibility can be advantageous in facilitating the interaction between the conjugated molecule and its target by overcoming potential steric barriers.

However, the flexibility of the PEG chain can also present challenges. For instance, direct linkage of a drug to a peptide may interfere with proteolytic cleavage due to steric hindrance from the linker. nih.gov In such cases, the strategic incorporation of spacers can be beneficial.

The flexibility of PEG linkers also affects the rheological properties of materials they are incorporated into. An increase in PEG chain length can lead to a decrease in the entanglement of polymer chains, resulting in lower storage and loss moduli. nih.gov This increased flexibility is a direct consequence of the lower cross-linking density associated with longer PEG chains. nih.gov

Linker Hydrophilicity and its Role in Minimizing Non-Specific Interactions and Aggregation in Research Systems

A key attribute of the PEG linker in Chloroacetamido-PEG4-t-Butyl Ester is its hydrophilicity. The repeating ethylene glycol units impart significant water solubility to the molecule and any conjugate it is a part of. broadpharm.comcreative-biolabs.com This increased hydrophilicity is instrumental in minimizing non-specific interactions and aggregation in aqueous environments, which is a common challenge in biological research. nih.gov

The hydrophilic nature of the PEG chain creates a hydration layer around the conjugated molecule, which can prevent the non-specific adsorption of proteins and other biomolecules. mdpi.com This is particularly important in applications such as immunoassays and in vivo imaging, where non-specific binding can lead to high background signals and reduced sensitivity. nih.govnih.gov Studies have shown that modifying surfaces with PEG can significantly reduce non-specific protein binding, leading to a substantial decrease in background noise and an increase in the specific signal. nih.gov

Furthermore, the hydrophilicity of PEG linkers can be tuned. For example, introducing short PEG linkers to a lipophilic molecule like indocyanine green (ICG) has been shown to successfully reduce its lipophilicity, as evidenced by a decrease in its logP value. nih.gov This modification can improve the pharmacokinetic profile of the molecule and reduce its accumulation in tissues like the liver. nih.gov

Strategic Placement and Orientation of Linkers in Complex Molecular Constructs for Targeted Research

The strategic placement and orientation of a linker within a complex molecular construct are critical for achieving the desired biological activity and targeting specificity. The Chloroacetamido-PEG4-t-Butyl Ester offers two distinct functional groups for conjugation: a chloroacetamide group and a t-butyl ester protected carboxyl group. broadpharm.comcreative-biolabs.com The chloroacetamide group contains a reactive chlorine atom that can undergo substitution reactions, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be reacted with primary amines. broadpharm.comcreative-biolabs.combroadpharm.combroadpharm.com

This bifunctionality allows for the directional and controlled attachment of the linker to different molecules. The determination of the PEG attachment site is a crucial aspect of developing PEGylated therapeutic proteins and is a regulatory requirement. nih.gov The ability to control the site of conjugation is also vital during structure-activity relationship (SAR) studies to understand how the position of the linker affects the molecule's function. nih.gov

Tunability of Linker Properties for Optimized Research Outcomes and Structure-Activity Relationship (SAR) Studies

The properties of PEG linkers can be fine-tuned to optimize research outcomes and facilitate structure-activity relationship (SAR) studies. The length of the PEG chain, as discussed earlier, is a key tunable parameter. nih.gov By systematically varying the PEG chain length, researchers can investigate its impact on a conjugate's solubility, stability, and biological activity.

Furthermore, the chemical nature of the linker itself can be modified to achieve specific release mechanisms. For example, pH-sensitive linkers have been developed that undergo cleavage under acidic conditions, allowing for the targeted release of a drug in the acidic microenvironment of a tumor. nih.gov The release rate of these linkers can be tuned by modifying their chemical structure. nih.gov

The development of cleavable PEG linkers has also been instrumental in advancing the analytical characterization of PEGylated proteins. nih.gov These linkers can be designed to be cleaved during sample preparation, allowing for the independent analysis of the protein and the PEG unit, which simplifies the determination of PEG attachment sites. nih.gov This is particularly valuable in the discovery phase of research, where numerous variants are screened for SAR studies. nih.gov

Analytical Methodologies for Characterizing Chloroacetamido Peg4 T Butyl Ester and Its Conjugates

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are indispensable for the initial structural verification of Chloroacetamido-PEG4-t-Butyl Ester and for providing qualitative and sometimes quantitative information about its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for the unambiguous structural elucidation of Chloroacetamido-PEG4-t-Butyl Ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum exhibits characteristic signals that confirm the presence of all key structural motifs. The nine equivalent protons of the t-butyl ester group typically appear as a sharp singlet at approximately 1.4 ppm. acdlabs.com The ethylene (B1197577) glycol units of the PEG4 spacer produce a complex series of multiplets in the 3.5-3.7 ppm region. pdx.edu The methylene (B1212753) protons adjacent to the chloroacetamide and the amide bond can also be identified, providing a complete proton map of the molecule. pdx.eduoregonstate.edu

¹³C NMR: The carbon spectrum complements the ¹H NMR data, with distinct signals for the carbonyl carbons of the ester and amide, the quaternary carbon and methyl carbons of the t-butyl group, and the characteristic repeating carbons of the PEG chain. acdlabs.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Chloroacetamido-PEG4-t-Butyl Ester

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| t-Butyl (-(CH₃)₃) | ~1.4 | Singlet | 9H |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5 - 3.7 | Multiplet | 16H |

| Chloroacetyl (-CO-CH₂-Cl) | ~4.0 | Singlet | 2H |

| Amide (-NH-) | ~6.5 - 7.5 | Broad Singlet | 1H |

Infrared (IR) Spectroscopy Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Chloroacetamido-PEG4-t-Butyl Ester will show characteristic absorption bands confirming its structure. Key vibrational frequencies include a strong C=O stretching band for the ester group around 1743 cm⁻¹, another C=O stretching band for the amide I group near 1650 cm⁻¹, and a prominent C-O-C stretching band for the PEG ether linkages around 1100 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | ~1740 |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1650 |

| Ether | C-O-C Stretch | ~1100 |

| Amide | N-H Bend (Amide II) | ~1540 |

| Alkyl | C-H Stretch | ~2870 - 2950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Chloroacetamido-PEG4-t-Butyl Ester itself does not possess significant chromophores that absorb in the typical UV-Vis range (220-800 nm). Therefore, UV-Vis spectroscopy is of limited use for direct characterization of the linker. chromatographyonline.comingenieria-analitica.com However, it becomes a crucial tool for characterizing its conjugates. When the linker is attached to a biomolecule with intrinsic UV-Vis absorbance, such as a protein (with absorbance at ~280 nm due to aromatic amino acids) or a chromophore-labeled molecule, changes in the spectrum can confirm conjugation and be used for quantification. thermofisher.com

Mass Spectrometry for Molecular Weight Confirmation and Conjugate Stoichiometry

Mass spectrometry (MS) is a cornerstone technique for the analysis of Chloroacetamido-PEG4-t-Butyl Ester and its conjugates, providing precise molecular weight data. nih.gov

For the parent linker, techniques like Electrospray Ionization (ESI-MS) can be used to confirm its exact molecular mass (C₁₇H₃₂ClNO₇, MW = 397.89 g/mol ). axispharm.com

For conjugates, MS is invaluable for determining the success of the conjugation reaction and the stoichiometry, or the number of linker molecules attached to the target molecule (e.g., a protein). enovatia.comnih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can resolve the mass of the unconjugated protein from the masses of the mono-, di-, tri-, and poly-PEGylated species. sciex.comnih.gov Each attached linker molecule results in a predictable mass shift. Due to the complexity and potential polydispersity of PEGylated molecules, specialized MS techniques, such as post-column addition of amines to reduce charge state complexity, are often employed to simplify spectra and improve mass accuracy. nih.govingenieria-analitica.com

Interactive Data Table: Hypothetical Mass Spectrometry Data for a 25 kDa Protein Conjugate

| Species | Theoretical Mass (Da) | Observed Mass Shift (Da) | Interpretation |

|---|---|---|---|

| Unconjugated Protein | 25,000 | - | Starting material |

| Mono-PEGylated | 25,398 | +398 | 1 linker molecule attached |

| Di-PEGylated | 25,796 | +796 | 2 linker molecules attached |

| Tri-PEGylated | 26,194 | +1194 | 3 linker molecules attached |

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gel Permeation Chromatography) for Purity Assessment and Conjugate Isolation

Chromatographic techniques are essential for both assessing the purity of the Chloroacetamido-PEG4-t-Butyl Ester linker and for the purification and analysis of its final conjugates.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for determining the purity of the linker. researchgate.net For conjugates, RP-HPLC can separate species with different degrees of PEGylation. Because PEG itself lacks a strong UV chromophore, detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often used alongside or in place of UV detectors for accurate quantification. chromatographyonline.comingenieria-analitica.com

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC, also known as SEC, separates molecules based on their hydrodynamic size in solution. nih.gov This technique is particularly effective for isolating PEGylated proteins from unreacted protein and excess, low-molecular-weight PEG linker. thermofisher.comnih.gov It is also a key method for analyzing the homogeneity and aggregation state of the final conjugate.

Electrophoretic Methods (e.g., SDS-PAGE for Protein Conjugates)

For protein conjugates, electrophoretic methods provide a visual assessment of the conjugation reaction's outcome.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique to analyze protein modifications. creative-proteomics.com When a protein is conjugated with a PEG linker like Chloroacetamido-PEG4-t-Butyl Ester, its migration through the polyacrylamide gel is significantly altered. The attached PEG chain increases the hydrodynamic radius of the protein and can reduce SDS binding, causing the conjugate to migrate much slower than its actual molecular weight would suggest. nih.gov This results in a characteristic "band shift" to a higher apparent molecular weight or sometimes a smeared band, which visually confirms successful PEGylation. researchgate.netresearchgate.net The extent of the shift can provide a qualitative indication of the degree of PEGylation. nih.gov

Due to the potential for band smearing caused by interactions between PEG and SDS, Native PAGE , which is run under non-denaturing conditions and without SDS, is sometimes used as an alternative as it can provide better resolution for PEGylated products. researchgate.net

Interactive Data Table: Apparent Molecular Weight of a PEGylated Protein on SDS-PAGE

| Species | Actual MW (kDa) | Apparent MW on SDS-PAGE (kDa) | Reason for Shift |

|---|---|---|---|

| Native Protein | 50 | 50 | Baseline |

| Mono-PEGylated | ~55 (with 5 kDa PEG) | 70-80 | Increased hydrodynamic radius and altered charge-to-mass ratio |

| Di-PEGylated | ~60 (with 5 kDa PEG x2) | >100 | Further increase in size and altered properties |

Biophysical Characterization of Conjugated Constructs (e.g., Dynamic Light Scattering for Nanoparticles, Surface Plasmon Resonance for Binding Kinetics)

Beyond structural confirmation, biophysical techniques are employed to characterize the functional properties and higher-order structures of the final conjugates.

Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension, such as PEGylated nanoparticles or large protein conjugates. frontiersin.orgrsc.org Upon conjugation with the PEG linker, an increase in the hydrodynamic diameter of the nanoparticle or biomolecule is expected. researchgate.net DLS is critical for confirming the "stealth" properties conferred by PEGylation, assessing colloidal stability, and monitoring for aggregation. nih.gov

Interactive Data Table: Hypothetical DLS Results for Nanoparticle Conjugation

| Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Unconjugated Nanoparticle | 100 | 0.15 |

| PEGylated Nanoparticle | 125 | 0.12 |

Interactive Data Table: Example SPR Kinetic Data

| Analyte | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |

|---|---|---|---|

| Unconjugated Antibody | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |

| PEGylated Antibody Conjugate | 2.3 x 10⁵ | 5.5 x 10⁻⁴ | 2.4 |

Q & A

Q. How can researchers optimize the synthesis of Chloroacetamido-PEG4-t-Butyl Ester to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions that balance steric and electronic effects. The chloroacetamido group acts as a leaving group, enabling nucleophilic substitution reactions, while the t-butyl ester serves as an acid-labile protecting group. Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity by stabilizing transition states .

- Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., hydrolysis of the t-butyl ester) .

- Purification : Use reverse-phase HPLC or size-exclusion chromatography to isolate the PEGylated product, leveraging PEG’s hydrophilicity to separate it from hydrophobic byproducts .

Yield improvements often require iterative adjustments to stoichiometry (e.g., excess nucleophiles) and monitoring via LC-MS or H NMR to track intermediate formation .

Q. What methodologies are recommended to assess the solubility of Chloroacetamido-PEG4-t-Butyl Ester in aqueous vs. organic solvents?

- Methodological Answer : The PEG4 chain significantly enhances aqueous solubility, but the t-butyl ester and chloroacetamido groups introduce hydrophobicity. To quantify solubility:

- Phase partitioning : Measure partition coefficients () between water and octanol using shake-flask methods, with UV-Vis or HPLC quantification .

- Dynamic light scattering (DLS) : Assess aggregation behavior in aqueous buffers at varying pH (e.g., 4–9) to determine critical micelle concentrations .

- Solvent screening : Test solubility in dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) for organic-phase applications, correlating results with Hansen solubility parameters .

Advanced Research Questions

Q. How do the electronic and steric effects of the chloroacetamido group influence substitution reaction kinetics in Chloroacetamido-PEG4-t-Butyl Ester?

- Methodological Answer : The chloroacetamido group’s reactivity is governed by:

- Leaving group ability : The departure rate can be quantified via kinetic studies using thiol or amine nucleophiles. Compare rate constants () with bromo or iodo analogs to establish a leaving group hierarchy .

- Steric hindrance : Introduce bulky nucleophiles (e.g., tert-butylamine) and monitor reaction progress via NMR to map steric effects on transition-state geometry .

- Electronic modulation : Attach electron-withdrawing/donating groups to the acetamido moiety and measure Hammett correlations to assess electronic contributions .

Q. What experimental strategies can evaluate the environmental fate of Chloroacetamido-PEG4-t-Butyl Ester in aquatic systems?

- Methodological Answer : Environmental persistence studies should adopt a tiered approach:

- Hydrolysis kinetics : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C, quantifying degradation products (e.g., free carboxylic acid after t-butyl ester hydrolysis) via LC-MS/MS .

- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in activated sludge, monitoring CO evolution and PEG chain fragmentation .

- Partitioning studies : Measure adsorption coefficients () in sediment-water systems to predict bioaccumulation potential .

Q. How should researchers address contradictory data when analyzing reaction intermediates of Chloroacetamido-PEG4-t-Butyl Ester?

- Methodological Answer : Contradictions often arise from impurities or incomplete reaction monitoring. Resolve by:

- Multi-technique validation : Cross-verify intermediates using H NMR, LC-MS, and IR spectroscopy. For example, PEG-related byproducts may co-elute in HPLC but show distinct NMR shifts .

- Statistical rigor : Apply ANOVA or t-tests to compare replicate experiments, identifying outliers caused by inconsistent temperature or stirring rates .

- Mechanistic modeling : Use density functional theory (DFT) to predict intermediate stability and compare with experimental observations .

Data Presentation and Critical Analysis

Q. What statistical approaches are appropriate for analyzing variability in PEG4 linker conjugation efficiency?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, molar ratio) and identify significant factors via regression analysis .

- Error propagation : Calculate confidence intervals for yield measurements using standard deviations from triplicate runs .

- Multivariate analysis : Apply principal component analysis (PCA) to spectral data (e.g., FTIR) to distinguish between successful conjugates and side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.